3-{2-[2-amino-3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate is a novel small-molecule inhibitor of HIV-1 entry. [] It belongs to the class of benzothiazole compounds, known for their diverse biological activities. [] This compound plays a significant role in scientific research, particularly in virology, due to its potential for developing new anti-HIV-1 therapeutics. []
3-{2-[2-amino-3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate inhibits HIV-1 entry by binding to the HIV-1 envelope protein (Env). [] This binding prevents the interaction between the viral glycoprotein GP120 and the cellular receptor CD4, a crucial step for HIV-1 entry into host cells. []
The primary application of 3-{2-[2-amino-3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate identified in the research is as a potential anti-HIV-1 therapeutic agent. [] Its ability to inhibit HIV-1 entry into host cells by targeting the viral Env protein makes it a promising candidate for further development. []
This compound demonstrates broad-spectrum activity against various HIV-1 subtypes and geographical isolates. [] This broad-spectrum activity suggests its potential use in treating a wide range of HIV-1 infections.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: